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Compound of Interest

Compound Name: ML67-33

Cat. No.: B10817379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML67-33, a small molecule activator

of the two-pore domain potassium (K2P) channels, specifically the mechanosensitive TREK

and TRAAK subfamilies. It is designed to serve as a comprehensive resource for researchers

utilizing this compound to investigate the physiological roles of these channels and to explore

their therapeutic potential.

Introduction to ML67-33 and Mechanosensitive
Channels
Mechanosensitive ion channels are critical transducers of physical force into biochemical

signals, playing pivotal roles in processes such as touch, hearing, proprioception, and cellular

volume regulation. The K2P family of potassium channels, particularly the TREK-1 (K2P2.1),

TREK-2 (K2P10.1), and TRAAK (K2P4.1) subtypes, are well-established as polymodal

channels that respond to both mechanical stimuli (such as membrane stretch) and

temperature.[1][2] These channels contribute to the "leak" potassium currents that stabilize the

resting membrane potential, thereby controlling cellular excitability.

ML67-33 is a dihydroacridine analogue identified through high-throughput screening as a

selective activator of this mechanosensitive subgroup of K2P channels.[1] Its ability to rapidly

and reversibly increase channel currents makes it a valuable pharmacological tool for
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elucidating the complex biology of TREK/TRAAK channels in various physiological and

pathological contexts, including pain, migraine, and anesthesia.[1]

Compound Profile and Properties
ML67-33 is a chemical probe with well-defined properties, enabling its use in a variety of

experimental settings.

Property Value Reference

Chemical Name

2,7-Dichloro-9,10-dihydro-9,9-

dimethyl-10-[2-(2H-tetrazol-5-

yl)ethyl]acridine

Molecular Formula C₁₈H₁₇Cl₂N₅

Molecular Weight 374.27 g/mol

CAS Number 1443290-89-8

Appearance Solid

Purity ≥98% (HPLC)

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C

Mechanism of Action and Selectivity
ML67-33 activates TREK-1, TREK-2, and TRAAK channels through a novel mechanism.

Biophysical studies indicate that it acts on the extracellular, selectivity filter-based "C-type"

gate.[1][2] This is the core gating apparatus of the channel, upon which various modulatory

signals converge. By targeting this gate, ML67-33 effectively increases the potassium efflux,

leading to membrane hyperpolarization and decreased cellular excitability.[1]
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Caption: Mechanism of ML67-33 action on K2P channels.

A key advantage of ML67-33 is its selectivity within the K2P family. While it potently activates

the TREK/TRAAK subfamily, it has been shown to be ineffective against more distantly related

K2P channels, such as those in the TASK and TRESK subfamilies.[1][2]

Quantitative Data: Potency and Efficacy
The potency of ML67-33 has been quantified in various expression systems. The half-maximal

effective concentration (EC₅₀) values highlight its activity in the low micromolar range.
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Channel Expression System EC₅₀ Value (μM) Reference

K₂P2.1 (TREK-1) Xenopus Oocytes 21.8 - 29.4

K₂P2.1 (TREK-1) HEK293 Cells 9.7 [3]

K₂P2.1 (TREK-1) Cell-free 36.3 [3]

K₂P10.1 (TREK-2) Xenopus Oocytes 30.2

K₂P4.1 (TRAAK) Xenopus Oocytes 27.3

Experimental Protocols
ML67-33 can be studied using several well-established biophysical and cell-based assays. The

following sections provide detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This technique is the gold standard for characterizing the pharmacology of ion channels

expressed in a heterologous system and was used to determine the primary EC₅₀ values for

ML67-33.[1][2]

Methodology:

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

cRNA Injection: Inject oocytes with cRNA encoding the specific K2P channel subunit of

interest (e.g., K₂P2.1, K₂P10.1, or K₂P4.1). Incubate for 1-3 days to allow for channel

expression.

Stock Solution Preparation: Prepare a concentrated stock solution of ML67-33 (e.g., 100

mM) in DMSO.

Recording Setup: Place an oocyte in the recording chamber perfused with a standard

recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (voltage and

current) filled with 3 M KCl.
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Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -80 mV.

Data Acquisition: Apply voltage ramps or steps (e.g., a ramp from -150 mV to +50 mV) to

elicit channel currents.[2] Record baseline currents.

Compound Application: Perfuse the chamber with recording solution containing the desired

concentration of ML67-33. It is crucial to perform serial dilutions from the stock solution to

achieve the final concentrations.

Dose-Response Analysis: Record currents at various concentrations of ML67-33. Plot the

normalized current increase against the compound concentration and fit the data with the Hill

equation to determine the EC₅₀.
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Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Patch-Clamp Electrophysiology in Mammalian Cells
This technique allows for the study of ML67-33's effects on K2P channels in a more native

cellular environment, such as HEK293 cells.

Methodology:

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a

plasmid containing the K2P channel cDNA and a fluorescent reporter (e.g., GFP).

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a

resistance of 2-5 MΩ when filled with intracellular solution.
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Recording: Identify transfected cells via fluorescence. Form a high-resistance (>1 GΩ) "giga-

seal" between the micropipette and the cell membrane.

Whole-Cell Configuration: Apply a brief suction pulse to rupture the cell membrane under the

pipette tip, achieving the whole-cell configuration.

Data Acquisition: Clamp the cell at a desired holding potential and record baseline currents.

Compound Application: Perfuse the cell with an extracellular solution containing ML67-33.

Analysis: Measure the change in holding current or the response to voltage steps before and

after compound application.

Calcium Imaging Assays
While K2P channels are permeable to potassium, their activation hyperpolarizes the cell, which

can inhibit voltage-gated calcium channels (VGCCs). This indirect effect can be monitored

using calcium imaging, a technique suitable for higher-throughput screening.[4][5][6]

Methodology:

Cell Plating: Plate cells (e.g., HEK293 expressing the K2P channel and a VGCC) in a 96-well

plate.[6]

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by

incubating them in a dye-containing buffer. Probenecid can be included to prevent dye

leakage.[6][7]

Baseline Measurement: After washing, measure the baseline fluorescence using a plate

reader or fluorescence microscope.

Cell Stimulation: Depolarize the cells with a high-potassium solution to open VGCCs and

establish a baseline calcium influx signal.

Compound Application: Add ML67-33 to the wells. The activation of K2P channels should

cause hyperpolarization, leading to the closure of VGCCs and a decrease in intracellular

calcium.
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Signal Detection: Record the change in fluorescence. A decrease in fluorescence in the

presence of ML67-33 indicates channel activation.
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Caption: General workflow for a cell-based calcium imaging assay.
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Signaling Pathway and Experimental Logic
ML67-33 integrates into the signaling pathway of mechanosensitive K2P channels by acting as

a direct chemical activator, thereby facilitating the study of their downstream physiological

effects.
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Caption: Signaling pathway involving mechanosensitive K2P channels and ML67-33.

The validation of ML67-33 as a selective activator followed a logical progression from high-

throughput screening to detailed biophysical characterization and finally to in vivo models.
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Caption: Logical workflow for the identification and validation of ML67-33.

Conclusion
ML67-33 is a selective and reversible activator of the mechanosensitive TREK-1, TREK-2, and

TRAAK potassium channels. Its well-characterized mechanism of action and low micromolar

potency make it an indispensable tool for researchers in neuroscience, cardiology, and sensory

biology. By providing a direct means of activating these channels, ML67-33 enables detailed

investigation into their roles in health and disease, paving the way for the potential

development of novel therapeutics targeting K2P channel-related disorders. Researchers

should, as with any small molecule, remain mindful of potential off-target effects at high

concentrations and incorporate appropriate controls in their experimental designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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